molecular formula C13H12ClN B13015846 2-(4-(Chloromethyl)phenyl)-5-methylpyridine

2-(4-(Chloromethyl)phenyl)-5-methylpyridine

Cat. No.: B13015846
M. Wt: 217.69 g/mol
InChI Key: UHBFYEQCESUBEL-UHFFFAOYSA-N
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Description

2-(4-(Chloromethyl)phenyl)-5-methylpyridine is an organic compound that belongs to the class of aromatic heterocycles. This compound features a pyridine ring substituted with a chloromethyl group at the 4-position and a methyl group at the 5-position. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Chloromethyl)phenyl)-5-methylpyridine typically involves the chloromethylation of a suitable precursor. One common method starts with 2-phenylpyridine, which undergoes chloromethylation using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and improved safety. The use of automated systems also ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Chloromethyl)phenyl)-5-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group at the 5-position can be oxidized to form a carboxylic acid or an aldehyde under appropriate conditions.

    Reduction Reactions: The pyridine ring can undergo reduction to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the pyridine ring.

Major Products Formed:

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-(4-(Chloromethyl)phenyl)-5-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(Chloromethyl)phenyl)-5-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

    2-(4-(Bromomethyl)phenyl)-5-methylpyridine: Similar structure but with a bromine atom instead of chlorine.

    2-(4-(Methyl)phenyl)-5-methylpyridine: Lacks the halogen substituent, resulting in different reactivity.

    2-(4-(Chloromethyl)phenyl)-3-methylpyridine: The position of the methyl group on the pyridine ring is different.

Uniqueness: 2-(4-(Chloromethyl)phenyl)-5-methylpyridine is unique due to the specific positioning of the chloromethyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields of research and industry.

Properties

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

2-[4-(chloromethyl)phenyl]-5-methylpyridine

InChI

InChI=1S/C13H12ClN/c1-10-2-7-13(15-9-10)12-5-3-11(8-14)4-6-12/h2-7,9H,8H2,1H3

InChI Key

UHBFYEQCESUBEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)CCl

Origin of Product

United States

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